molecular formula C7H12F4N2 B2814889 1-(2,2,3,3-Tetrafluoropropyl)piperazine CAS No. 23476-98-4

1-(2,2,3,3-Tetrafluoropropyl)piperazine

Cat. No.: B2814889
CAS No.: 23476-98-4
M. Wt: 200.181
InChI Key: JPLYMOHYRZUZST-UHFFFAOYSA-N
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Description

1-(2,2,3,3-Tetrafluoropropyl)piperazine is a useful research compound. Its molecular formula is C7H12F4N2 and its molecular weight is 200.181. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2,3,3-tetrafluoropropyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F4N2/c8-6(9)7(10,11)5-13-3-1-12-2-4-13/h6,12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLYMOHYRZUZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing the Piperazine Heterocycle As a Privileged Scaffold in Advanced Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science. cymitquimica.comnih.gov This designation stems from its frequent appearance in a multitude of biologically active compounds and functional materials. The unique physicochemical properties of the piperazine nucleus, such as its basicity, solubility, and conformational flexibility, make it an invaluable component in drug discovery. cymitquimica.comnih.gov

The two nitrogen atoms of the piperazine ring provide sites for substitution, allowing for the facile introduction of diverse chemical functionalities. This versatility enables the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. nih.gov Consequently, the piperazine moiety is a core structural element in numerous approved drugs spanning a wide range of therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. nih.gov Its ability to modulate pharmacokinetic and pharmacodynamic properties has solidified its status as a critical tool for medicinal chemists. cymitquimica.comnih.gov

Strategic Incorporation of Fluorinated Alkyl Moieties in Molecular Design

The introduction of fluorine atoms or fluorinated alkyl groups into organic molecules is a well-established strategy for enhancing their chemical and biological properties. mdpi.com The unique characteristics of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. rsc.org

Specifically, the tetrafluoropropyl group, as seen in 1-(2,2,3,3-Tetrafluoropropyl)piperazine , can significantly alter the electronic environment of the parent molecule. The strong electron-withdrawing nature of the fluorine atoms can influence the basicity of the nearby piperazine (B1678402) nitrogens, which can in turn affect the molecule's physiological pH behavior and receptor interactions. Furthermore, the presence of the fluorinated chain can enhance the metabolic stability of the compound by blocking potential sites of enzymatic oxidation. rsc.org This increased stability often translates to an extended biological half-life, a desirable trait in drug candidates. The fluorinated moiety can also increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier. rsc.org

Research Landscape and Significance of 1 2,2,3,3 Tetrafluoropropyl Piperazine

Elucidation of Established Synthetic Routes for this compound

The synthesis of this compound can be approached through several established strategies that are common in the synthesis of N-substituted piperazines. These routes generally involve two key stages: the formation of the piperazine core and the subsequent attachment of the tetrafluoropropyl group to one of the nitrogen atoms.

The construction of the piperazine ring is a well-documented field in organic synthesis, with numerous methods available depending on the desired substitution pattern and the availability of starting materials. Direct functionalization of the carbon atoms in the piperazine ring can be challenging; therefore, many syntheses rely on the cyclization of linear diamine precursors. researchgate.net

Key strategies for forming the piperazine scaffold include:

Cyclization of Diamine Precursors: This is a common approach where a suitable linear diamine is cyclized. For instance, an N-substituted diethanolamine (B148213) can be reacted with a primary amine. mdpi.com Another method involves the reaction of an aniline (B41778) with bis-(2-haloethyl)amine to form the ring. nih.govzenodo.org

Reductive Cyclization of Dioximes: A general method involves the conversion of a primary amine into a bis(oximinoalkyl)amine through a double Michael addition to nitrosoalkenes. This intermediate then undergoes a stereoselective catalytic reductive cyclization to form the piperazine ring. mdpi.com

From Dihalides and Amines: The reaction of a 1,2-dihaloethane with an excess of a primary amine can lead to the formation of a piperazine ring, though this method can be complicated by side reactions.

Alternative Strategies: Other advanced methods include the hydrogenation of pyrazines, [3+3] dimerization of aziridines, and ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. researchgate.net Multicomponent reactions, such as the Ugi/Deboc/Cyclize (UDC) strategy, have also been employed to assemble complex piperazine scaffolds in a convergent manner. organic-chemistry.org

Synthetic StrategyKey ReactantsDescriptionReference
Cyclization of DiaminesAniline and bis-(2-haloethyl)amineA direct method for forming N-arylpiperazines through double N-alkylation. nih.gov
Reductive CyclizationPrimary amine and nitrosoalkenesA multi-step process involving the formation of a dioxime intermediate followed by catalytic cyclization. mdpi.com
Ring-Opening of DABCODABCO and activating agentsCleavage of the C-N bond in DABCO allows for the synthesis of substituted piperazines. researchgate.net
Multicomponent Reactions (MCR)Amine, acid, oxo-component, isocyanideConvergent synthesis (e.g., Ugi reaction) to rapidly build complex piperazine derivatives. organic-chemistry.org

Once the piperazine ring is formed, the key challenge is the regioselective introduction of the 2,2,3,3-tetrafluoropropyl group onto a single nitrogen atom, avoiding the formation of the disubstituted byproduct.

The most direct method for N-alkylation is the nucleophilic substitution reaction between piperazine and a suitable 2,2,3,3-tetrafluoropropylating agent, such as 1-halo-2,2,3,3-tetrafluoropropane or 2,2,3,3-tetrafluoropropyl sulfonate. nih.gov However, since piperazine has two reactive secondary amine groups, direct alkylation often leads to a mixture of mono- and di-alkylated products, resulting in low yields of the desired compound and complicating purification. nih.gov

To achieve regioselectivity, a common and effective strategy involves the use of a protecting group. The process is typically as follows:

Monoprotection: One of the nitrogen atoms of the piperazine ring is protected with a suitable group, such as tert-butyloxycarbonyl (Boc). This temporary protection renders one nitrogen unreactive. nih.gov

N-Alkylation: The remaining free secondary amine is then alkylated with the 2,2,3,3-tetrafluoropropylating agent.

Deprotection: The protecting group is subsequently removed, typically under acidic conditions for the Boc group, to yield the desired monosubstituted product, this compound. researchgate.net

This multi-step approach is widely used because it provides excellent control over the regioselectivity and generally results in higher yields of the pure monosubstituted product. nih.gov

The successful introduction of the tetrafluoropropyl group is contingent on the availability of a suitable precursor that contains the C4F4H3- moiety attached to a good leaving group. A common precursor is 2,2,3,3-tetrafluoropropan-1-ol, which can be converted into more reactive alkylating agents.

A documented process for synthesizing related precursors starts with tetrafluoroethylene (B6358150) (TFE). google.com The synthesis can be outlined as follows:

Formation of Tetrafluoropropionate Salt: Tetrafluoroethylene is reacted with a cyanide salt and water in the presence of an alcohol to produce a 2,2,3,3-tetrafluoropropionate salt. This reaction is typically carried out at temperatures between 40°C and 100°C. google.com

Conversion to Acid or Ester: The resulting salt can be acidified with a mineral acid to form 2,2,3,3-tetrafluoropropionic acid or esterified to produce the corresponding alkyl ester. google.com

Reduction to Alcohol: The carboxylic acid or ester is then reduced to 2,2,3,3-tetrafluoropropan-1-ol using a standard reducing agent like lithium aluminum hydride (LiAlH₄).

Activation of the Alcohol: The final step involves converting the alcohol into an effective alkylating agent. This is achieved by transforming the hydroxyl group into a better leaving group, for example, by reaction with toluenesulfonyl chloride to form 2,2,3,3-tetrafluoropropyl tosylate, or by using a halogenating agent to produce 1-bromo- or 1-iodo-2,2,3,3-tetrafluoropropane.

This sequence provides a reliable pathway to the necessary intermediates for the regioselective alkylation of the piperazine ring.

Development of Novel Synthetic Approaches and Process Optimization

In line with modern chemical manufacturing standards, there is a continuous drive to develop more efficient, cost-effective, and environmentally benign synthetic methods. Research into the synthesis of fluorinated piperazines has focused on applying the principles of green chemistry and leveraging advanced technologies like flow chemistry.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. totalpharmaceuticaltopics.com The application of these principles to the synthesis of fluorinated piperazines addresses several key areas. numberanalytics.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product, minimizing waste. acs.org Multicomponent reactions used for piperazine synthesis are often highly atom-economical. organic-chemistry.org

Use of Catalysis: Catalytic reagents are preferred over stoichiometric ones. For piperazine synthesis, this includes the use of recyclable heterogeneous catalysts, which simplify purification and reduce waste. nih.gov Furthermore, photoredox catalysis, often using organic dyes instead of heavy metals like iridium, presents a sustainable method for C-H functionalization of piperazines. mdpi.com

Safer Solvents and Reagents: The choice of solvents and reagents is critical. Green fluorination techniques focus on avoiding highly toxic and corrosive reagents like fluorine gas (F₂). numberanalytics.com There is a move towards using safer solvents with lower environmental impact, such as water or bio-based solvents. totalpharmaceuticaltopics.com

Reduction of Derivatives: Methodologies that avoid the use of protecting groups are desirable as they shorten the synthetic sequence and reduce waste. acs.org While protecting groups are effective for regioselectivity in piperazine alkylation, research is ongoing to develop direct, selective monofunctionalization methods.

Principle No.Principle of Green ChemistryApplication in Fluorinated Piperazine Synthesis
1PreventionDesigning syntheses to minimize side products and purification steps.
2Atom EconomyEmploying addition and cyclization reactions that incorporate most atoms into the final structure.
3Less Hazardous Chemical SynthesesAvoiding toxic reagents like tin-based compounds in favor of silicon-based reagents or photoredox catalysis. mdpi.com
4Designing Safer ChemicalsThe target molecule itself is designed for efficacy while minimizing toxicity.
5Safer Solvents & AuxiliariesUsing water, supercritical fluids, or recyclable solvents instead of volatile organic compounds. totalpharmaceuticaltopics.com
6Design for Energy EfficiencyUsing microwave or flow chemistry to reduce reaction times and energy consumption. nih.gov
7Use of Renewable FeedstocksSourcing starting materials from renewable biological sources where possible.
8Reduce DerivativesDeveloping regioselective methods that avoid the need for protecting-group chemistry. acs.org
9CatalysisUsing catalytic amounts of reagents (e.g., metal or organic photocatalysts) instead of stoichiometric ones. mdpi.com
10Design for DegradationDesigning the final product to break down into benign substances after its use.
11Real-time Analysis for Pollution PreventionUsing in-line analytical techniques in flow chemistry to monitor and control reactions.
12Inherently Safer Chemistry for Accident PreventionUsing flow reactors to handle hazardous reagents or intermediates in small volumes, minimizing risks. nih.gov

Adapted from the 12 Principles of Green Chemistry. acs.orgresearchgate.net

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch flask, offers significant advantages for the synthesis of piperazines. wikipedia.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time (residence time), leading to improved yields, higher purity, and enhanced safety. nih.gov

Key benefits and applications include:

Enhanced Safety: Hazardous reagents or unstable intermediates can be generated and consumed in situ in small volumes within the reactor, minimizing the risk associated with handling large quantities. nih.gov This is particularly relevant for fluorination reactions.

Improved Reaction Control: The superior heat and mass transfer in microreactors allows for rapid heating and cooling, enabling reactions to be run at higher temperatures and pressures than are feasible in batch reactors. This can dramatically reduce reaction times. researchgate.net

Scalability and Reproducibility: Scaling up a reaction in a flow system is achieved by running the reactor for a longer period or by using multiple reactors in parallel, which avoids the redevelopment of processes often required when scaling up batch reactions. mdpi.com

Process Integration: Flow systems allow for the integration of multiple reaction and purification steps. For example, the synthesis of the antihistamine cyclizine (B1669395) has been demonstrated in a two-step continuous flow process where the product from the first reactor is directly fed into the second. nih.gov

Specifically for piperazine synthesis, flow chemistry has been used to overcome challenges encountered in batch processing. For example, the piperazine ring formation step in the synthesis of vortioxetine, which suffered from incomplete conversion and side-product formation in batch, was successfully optimized under continuous flow conditions. researchgate.net Similarly, photoredox-catalyzed C-H functionalization of piperazines has been transitioned to continuous flow, facilitating scale-up and simplifying the operational setup. mdpi.com

Stereocontrolled Synthesis of Analogues

The development of stereocontrolled synthetic methods is crucial for producing enantiomerically pure analogues of this compound, which is essential for investigating stereospecific interactions in biological systems. While direct asymmetric synthesis of this specific compound is not widely documented, established principles in organic synthesis can be applied to generate chiral analogues.

Key strategies for introducing stereocenters into piperazine-containing molecules include:

Use of Chiral Building Blocks: Syntheses can commence from commercially available chiral precursors. For instance, employing an enantiopure substituted epoxide to open with a protected piperazine can establish a stereocenter on a side chain. Similarly, chiral amino acids can be used as starting materials to construct the piperazine ring itself with defined stereochemistry.

Asymmetric Alkylation: The secondary amine of the this compound can be subjected to asymmetric alkylation. This can be achieved by using a chiral alkylating agent or by employing a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to control the stereochemical outcome of the reaction with a prochiral electrophile.

Resolution of Racemates: A racemic mixture of a derivatized analogue can be separated into its constituent enantiomers. This is commonly achieved through the formation of diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., tartaric acid or camphorsulfonic acid), followed by fractional crystallization and subsequent liberation of the enantiomerically pure amine.

An expedient, atom-economical asymmetric synthesis has been developed for related compounds like 1-aryl-3-azabicyclo[3.1.0]hexanes, which highlights the importance of mechanistic understanding to control reaction pathways for achieving high enantiomeric excess. nih.gov Such principles are transferable to the synthesis of chiral piperazine analogues.

Chemical Reactivity and Derivatization of the Compound

The chemical behavior of this compound is dictated by the interplay between the nucleophilic piperazine ring and the electron-withdrawing tetrafluoropropyl group.

The piperazine ring contains two nitrogen atoms, making it a bidentate nucleophile. researchgate.net In this compound, one nitrogen is tertiary (N-1) and the other is secondary (N-4). The secondary amine at the N-4 position retains significant nucleophilic character and is the primary site for further chemical transformations. This reactivity allows the piperazine moiety to readily participate in a variety of common organic reactions, including:

Nucleophilic Substitution: It can act as a nucleophile to displace leaving groups from alkyl halides or sulfonates. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The piperazine nitrogen can attack electron-deficient aromatic rings, displacing halides or other suitable leaving groups. researchgate.netmdpi.com

Acylation: It reacts readily with acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form amides.

Reductive Amination: The secondary amine can react with aldehydes and ketones to form an intermediate iminium ion, which is then reduced in situ to yield a tertiary amine. mdpi.com

The fundamental reactivity of the piperazine core is due to the 1,4-positioning of its nitrogen atoms, which makes it a versatile scaffold in medicinal chemistry and materials science. researchgate.net

The presence of the 2,2,3,3-tetrafluoropropyl group significantly modulates the properties of the piperazine ring. The strong electron-withdrawing inductive effect of the fluorine atoms has several important consequences. nih.gov

Reduced Basicity and Nucleophilicity: The fluorine atoms pull electron density away from the piperazine ring. This effect is most pronounced at the adjacent tertiary nitrogen (N-1), reducing its basicity (pKa) and nucleophilicity compared to a non-fluorinated analogue. The effect is attenuated at the distal secondary nitrogen (N-4), but its reactivity is still slightly diminished compared to unsubstituted piperazine.

Kinetic Effects: The steric bulk of the tetrafluoropropyl group may influence the rate of reactions by sterically hindering the approach of reactants to the N-1 position. However, reactions at the less-hindered N-4 position are generally favored.

Altered Physicochemical Properties: Fluorination increases the lipophilicity of the molecule, which can affect its solubility in different reaction media and influence reaction kinetics. mdpi.com The strong carbon-fluorine (C-F) bond also enhances the metabolic stability of the molecule, making this moiety valuable in drug design to block metabolic oxidation at nearby sites. nih.govmdpi.com

A theoretical study on norfloxacin (B1679917) analogues highlighted that fluorine atoms and piperazine rings can be vulnerable to attack under specific conditions, indicating their significant role in determining degradation pathways. nih.gov The electronic effects of fluorine can also be leveraged to adjust the pKa of drug candidates, thereby increasing bioavailability. nih.gov

The secondary amine at the N-4 position of this compound is a versatile handle for a wide array of derivatization strategies. These modifications are often employed to synthesize libraries of compounds for structure-activity relationship (SAR) studies or to introduce specific functionalities. nih.gov Common strategies include N-alkylation and N-arylation to introduce new substituents. mdpi.com

For analytical purposes, derivatization can be used to introduce a chromophore or fluorophore, enabling detection by HPLC-UV or fluorescence detectors. researchgate.netnih.gov Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) react with the piperazine to form a stable, UV-active derivative, allowing for the quantification of trace amounts. researchgate.netresearchgate.net

The table below summarizes several key derivatization reactions for the N-4 position.

Reaction TypeReagent ExampleProduct ClassPurpose
Acylation Acetyl ChlorideN-Acylpiperazine (Amide)Introduce carbonyl functionality; modify polarity.
Sulfonylation Dansyl ChlorideN-Sulfonylpiperazine (Sulfonamide)Introduce a fluorescent tag for detection; modify biological activity.
Alkylation Benzyl BromideN-AlkylpiperazineIntroduce alkyl or aryl-alkyl groups to explore steric and electronic effects.
Arylation 2-Fluoronitrobenzene (SNAr)N-ArylpiperazineAttach aromatic systems; a key step in synthesizing many pharmaceuticals.
Reductive Amination Acetone, NaBH(OAc)3N-IsopropylpiperazineIntroduce branched alkyl groups.
Michael Addition AcrylonitrileN-(2-cyanoethyl)piperazineForm carbon-nitrogen bonds with electron-poor alkenes.
Urea Formation Phenyl IsocyanateN-ArylureaIntroduce hydrogen-bond donors/acceptors.

These strategies demonstrate the chemical versatility of the this compound scaffold, allowing for the systematic modification of its structure to tune its physicochemical and biological properties.

Conformational Analysis and Stereochemical Determinants of Activity

The three-dimensional arrangement of a molecule is a critical determinant of its biological activity. For this compound, this involves the inherent flexibility of the piperazine ring and the influence of the bulky, electron-withdrawing substituent.

The piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms, is not planar and exists in several conformations. The most thermodynamically stable and, therefore, the most populated conformation is the chair form. nih.gov Other higher-energy conformations include the boat, twist-boat, and half-chair forms. nih.gov In the chair conformation, substituents can occupy either axial or equatorial positions. For monosubstituted piperazines, the substituent generally prefers the equatorial position to minimize steric hindrance. rsc.org

Infrared spectral and electric dipole moment measurements have indicated that the N-H group in a piperazine ring prefers the equatorial position, similar to piperidine. rsc.orgrsc.org The energy barrier for ring inversion between the two chair conformations is an important factor in the molecule's dynamics. nih.gov In N-acylated piperazines, for instance, the activation energy barriers for ring inversion have been calculated to be between 56 and 80 kJ mol⁻¹. nih.gov While this compound is not acylated, the bulky tetrafluoropropyl group would be expected to strongly favor the equatorial position to avoid 1,3-diaxial interactions, thus locking the ring predominantly in one chair conformation.

Table 1: Conformational States of the Piperazine Ring

ConformationRelative EnergyKey Features
Chair Most StableThermodynamically favored; minimizes steric and torsional strain. nih.gov
Twist-Boat IntermediateMore flexible than the chair form.
Boat High EnergyCharacterized by steric hindrance ("flagpole" interactions). nih.gov
Half-Chair High EnergyAn intermediate state during ring inversion. nih.gov

Substituents play a pivotal role in modulating the physicochemical properties of a parent molecule through steric and electronic effects. nih.govmdpi.comstackexchange.com

Steric Effects: The 2,2,3,3-tetrafluoropropyl group is sterically demanding. Its bulk is a significant factor in determining the conformational preference of the piperazine ring, as mentioned above. This steric hindrance can also influence how the molecule fits into a receptor's binding pocket, potentially enhancing binding affinity and selectivity by occupying a specific hydrophobic sub-pocket or, conversely, preventing binding through steric clashes. While fluorine is only slightly larger than hydrogen, the collective size of the -CH2CF2CF2H group is substantial. tandfonline.com

Electronic Effects: Fluorine is the most electronegative element, and its presence significantly alters the electronic properties of a molecule. tandfonline.com The four fluorine atoms on the propyl chain exert a powerful electron-withdrawing inductive effect. This effect decreases the basicity (pKa) of the nearby piperazine nitrogen (N1) to which it is attached. nih.gov This modulation of basicity can be critical for molecular recognition, as it affects the ability of the nitrogen atom to act as a hydrogen bond acceptor or to be protonated at physiological pH. nih.gov The highly polarized C-F bonds can also engage in specific, favorable interactions with protein residues, including dipolar or orthogonal multipolar interactions, which can contribute to binding affinity. nih.gov

Table 2: Physicochemical Impact of Fluorination

PropertyEffect of Tetrafluoropropyl GroupRationale
Lipophilicity IncreasedThe C-F bond is more lipophilic than the C-H bond. nih.govbenthamscience.com
Basicity (pKa) DecreasedStrong inductive electron-withdrawal by fluorine atoms reduces electron density on the nitrogen. nih.gov
Metabolic Stability EnhancedThe C-F bond is stronger than the C-H bond, making the molecule more resistant to metabolic oxidation at that site. tandfonline.com
Binding Affinity Potentially IncreasedFluorine can participate in specific electrostatic and hydrogen-bond interactions and enhance hydrophobic interactions. tandfonline.combenthamscience.com

Elucidation of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. For this compound, the key pharmacophoric elements are the nitrogen atoms of the piperazine ring and the fluorinated alkyl chain. nih.govresearchgate.net

The piperazine moiety is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.govresearchgate.net Its two nitrogen atoms are key to its pharmacophoric role. nih.gov

N1 (Substituted Nitrogen): The nitrogen atom bearing the tetrafluoropropyl group has its basicity significantly reduced. While its ability to be protonated is diminished, it can still function as a hydrogen bond acceptor. Its primary role may be to correctly position the bulky fluorinated substituent for optimal interaction with the target.

N4 (Unsubstituted Nitrogen): The distal, unsubstituted nitrogen atom (N4) retains a higher basicity. Under physiological conditions (pH ~7.4), this nitrogen can be protonated, acquiring a positive charge. This cationic center is a critical pharmacophoric feature, enabling strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a receptor binding site. nih.govnih.gov This nitrogen can also act as a potent hydrogen bond donor (in its protonated form) or acceptor (in its neutral form). nih.gov

The defined distance and spatial relationship between these two nitrogen atoms, constrained by the chair conformation of the ring, are crucial for proper orientation and binding.

The introduction of fluorine into drug candidates is a common strategy to enhance pharmacokinetic and pharmacodynamic properties. tandfonline.com The tetrafluoropropyl chain in this compound contributes to the pharmacophore in several ways:

Hydrophobic Interactions: The fluorinated chain increases the molecule's lipophilicity, which can promote favorable hydrophobic interactions with nonpolar regions of a binding pocket. benthamscience.com This can also enhance membrane permeation. tandfonline.com

Conformational Control: The steric bulk of the substituent helps to lock the piperazine ring in a preferred conformation, reducing the entropic penalty upon binding to a receptor.

Specific Fluorine Interactions: Beyond simple hydrophobic effects, fluorine atoms can participate in more specific, non-covalent interactions. The polarized C-F bond can interact favorably with electron-rich (e.g., aromatic rings) or electron-deficient groups within the binding site. nih.gov

Rational Design of Derivatives and Analogues of this compound

Based on the SAR principles discussed, rational modifications can be proposed to optimize the activity of this compound. The goal of such design is often to improve potency, selectivity, or pharmacokinetic properties. nih.govmdpi.com

Modifications at the N4 Position: The unsubstituted N4 nitrogen is a prime site for derivatization. Introducing various substituents here can profoundly impact biological activity.

Aromatic/Heteroaromatic Rings: Attaching aryl or heteroaryl groups (e.g., phenyl, pyridyl, pyrimidinyl) can introduce opportunities for π-π stacking, hydrophobic, and cation-π interactions with the target receptor. polyu.edu.hknih.gov The nature and substitution pattern on these rings can be systematically varied to probe the topology of the binding site. For example, studies on other piperazine derivatives have shown that adding a fluorophenyl group can be essential for inhibitory effects on certain transporters. polyu.edu.hkfrontiersin.org

Alkyl Chains and Functional Groups: Introducing alkyl chains of varying lengths or functionalities (e.g., amides, sulfonamides) can be used to explore additional binding pockets and optimize physicochemical properties like solubility and lipophilicity. nih.gov

Modifications of the Tetrafluoropropyl Chain:

Chain Length and Fluorination Pattern: The length of the fluoroalkyl chain and the number/position of fluorine atoms can be altered. For example, synthesizing analogues with trifluoroethyl or pentafluorobutyl groups could modulate lipophilicity and steric bulk, potentially leading to improved binding affinity or a different selectivity profile. nih.gov

Bioisosteric Replacement: The tetrafluoropropyl group could be replaced with other bulky, lipophilic groups to test the importance of the fluorination itself versus its steric and lipophilic properties.

Modifications of the Piperazine Ring:

Constrained Analogues: Introducing rigidity into the piperazine scaffold, for example, by creating bicyclic derivatives, can lock the molecule into a single, active conformation. This pre-organization can enhance binding affinity by reducing the entropic cost of binding.

These rational design strategies, guided by an understanding of the compound's SAR, allow for the systematic exploration of chemical space to develop analogues with improved therapeutic potential. nih.govresearchgate.netresearchgate.net

Systematic Modification of the Piperazine Scaffold

The piperazine ring is a common N-heterocyclic structure found in numerous biologically active compounds and is considered a "privileged structure" in drug discovery. nih.gov Its two nitrogen atoms provide key sites for chemical modification, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov

Systematic modifications typically occur at the N-4 position (the nitrogen not substituted with the tetrafluoropropyl group). Introducing various substituents allows for the exploration of structure-activity relationships. For instance, attaching different aryl groups or other heterocyclic moieties can modulate the compound's interaction with biological targets. researchgate.netresearchgate.net In the development of antidepressant drug candidates, quantitative structure-activity relationship (QSAR) studies have been employed to understand how different substituents on aryl piperazine derivatives influence their activity as reuptake inhibitors for serotonin (B10506) and noradrenaline. nih.gov The goal of these modifications is to enhance target affinity, improve selectivity, and optimize drug-like properties. nih.gov

Table 1: Examples of Piperazine Scaffold Modifications and Their Biological Targets

Scaffold ModificationResulting Derivative ClassTherapeutic Area/TargetReference
Addition of aryl alkanol groupAryl alkanol piperazine derivativesAntidepressant (5-HT and NA reuptake inhibition) nih.gov
Linkage to a 2-(pyridin-3-yl)-1H-benzo[d]imidazole scaffold1-(2-(4-arylpiperazin-1-yl)alkyl)-2-(pyridin-3-yl)-1H-benzimidazole derivativesAnti-HIV (related to Delavirdine) researchgate.net
Incorporation into a 1,2-benzothiazine scaffoldPhenylpiperazine derivatives of 1,2-benzothiazineAnticancer (Topoisomerase II inhibitors) nih.govnih.gov
Linkage to a 1,2,4-triazole (B32235) moietyS and N alkyl piperazine-substituted 1,2,4-triazole derivativesAnticancer researchgate.net

Exploration of Variations in the Fluorinated Side Chain

Fluorination is a key strategy in modern drug design used to enhance metabolic stability, increase membrane permeability, and improve binding affinity to target proteins. mdpi.com The 2,2,3,3-tetrafluoropropyl side chain is a specific example of this strategy. Variations of this chain are explored to fine-tune the electronic and lipophilic properties of the molecule.

Research into related structures demonstrates the importance of the fluorinated moiety. For example, in a series of 1,3,5-triazine (B166579) derivatives, the presence of a trifluoromethyl group was a key feature in compounds tested for antimicrobial activity. nih.gov Similarly, studies on inhibitors of equilibrative nucleoside transporters (ENTs) showed that a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk

Exploratory modifications of the tetrafluoropropyl chain could include:

Altering the chain length: Shortening or lengthening the propyl chain to optimize interaction with a target's binding pocket.

Changing the degree of fluorination: Synthesizing analogs with fewer or more fluorine atoms to modulate the compound's acidity and lipophilicity.

Varying the position of fluorine atoms: Moving the fluorine atoms to different carbons on the alkyl chain can influence the molecule's conformational preferences and metabolic stability. mdpi.com

Bioisosteric Replacements and Scaffold Hybridization

Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry tactics used to improve drug-like properties or discover novel chemical classes with similar biological activity. researchgate.netresearchgate.netu-strasbg.fr A bioisostere is a functional group or moiety that can replace another while retaining the desired biological effect. researchgate.net

For this compound, these strategies can be applied in several ways:

Piperazine Ring Replacement: The piperazine ring itself can be replaced with other cyclic diamine structures or different heterocyclic scaffolds to investigate if the core structure is optimal. nih.gov

Side Chain Bioisosteres: The tetrafluoropropyl group could be replaced with other electron-withdrawing groups or moieties with similar steric and electronic profiles to assess their impact on activity.

Scaffold Hybridization: This approach involves combining the piperazine scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov For example, piperazine has been hybridized with 1,2,3-triazole scaffolds to create compounds with anticancer and antimicrobial properties. nih.govresearchgate.net Similarly, linking the piperazine moiety to phthalazine (B143731) and pyrazole (B372694) cores has yielded conjugates with promising in vitro anticancer activity. researchgate.net

These methods are crucial for expanding beyond a single chemical series, overcoming issues like poor pharmacokinetics or toxicity, and generating new intellectual property. researchgate.net

Targeted Synthesis of Analogs for Specific Research Purposes (e.g., radioprotectants, anti-cancer agents)

The versatile piperazine scaffold is frequently used as a starting point for the targeted synthesis of new agents for specific therapeutic applications. nih.gov

Radioprotectants: There is a significant need for effective and non-toxic radioprotective agents. nih.gov Research has focused on designing novel piperazine derivatives for this purpose. In one study, a series of 1-(2-hydroxyethyl)piperazine derivatives were synthesized and evaluated for their ability to protect human cells from radiation-induced apoptosis. nih.gov Modifications to the N-4 position of the piperazine ring led to the identification of compounds that exhibited a radioprotective effect on cell survival in vitro with low cytotoxicity. nih.gov

Anti-cancer Agents: The piperazine moiety is a core component of numerous anticancer agents. nih.govresearchgate.net Its inclusion can improve the aqueous solubility and bioavailability of drug candidates. nih.gov Rational design has led to the synthesis of various piperazine-containing compounds with significant anti-proliferative effects. For example, new derivatives of 1,2-benzothiazine incorporating a phenylpiperazine group have been designed as potential topoisomerase II inhibitors, with some compounds showing cytotoxic activity comparable to the well-known anticancer drug doxorubicin. nih.govnih.gov Other research has focused on creating hybrid molecules, such as combining the piperazine scaffold with 1,3,5-triazine or 1,2,4-triazole rings, to target various cancer cell lines. researchgate.netnih.govmdpi.comderpharmachemica.com

Table 2: Anticancer Activity of Selected Piperazine Derivatives

Compound Class/ScaffoldExample CompoundCancer Cell LineReported Activity (IC50)Reference
Piperazine-1,2,3-triazole hybridCompound 7iMCF-7 (Breast)5.22 ± 0.05 µM nih.gov
Piperazine-1,2,3-triazole hybridCompound 7aMCF-7 (Breast)5.34 ± 0.13 µM nih.gov
Bergenin-1,2,3-triazole-piperazine hybridCompound 40HeLa (Cervical)1.33 µM nih.gov
Bergenin-1,2,3-triazole-piperazine hybridCompound 40A-549 (Lung)1.86 µM nih.gov
Phthalazine-piperazine-pyrazole conjugateCompound 5iMCF-7, A549, DU-145Comparable to Etoposide researchgate.net
1,3,5-triazine-piperazine derivativeCompound 11SW480 (Colorectal)5.85 µM mdpi.com

Mechanistic Insights into Molecular and Biological Interactions

Exploration of Reaction Mechanisms Involving 1-(2,2,3,3-Tetrafluoropropyl)piperazine

The reactivity of this compound is largely dictated by the nucleophilic character of the secondary amine in the piperazine (B1678402) ring and the influence of the electron-withdrawing tetrafluoropropyl group.

One of the primary reactions involving the piperazine moiety is nucleophilic substitution . The secondary amine of this compound can act as a nucleophile, attacking electrophilic centers. For instance, in the synthesis of more complex derivatives, this compound can be reacted with various electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides. The tetrafluoropropyl group, due to its strong electron-withdrawing nature, is expected to decrease the nucleophilicity of the adjacent nitrogen atom to some extent, potentially slowing down the reaction rate compared to non-fluorinated analogs. A general scheme for such a reaction is the nucleophilic substitution with pentafluoropyridine, where the piperazine derivative displaces a fluorine atom on the pyridine (B92270) ring. nih.govresearchgate.net

Another important reaction is reductive amination . This involves the reaction of the secondary amine with aldehydes or ketones in the presence of a reducing agent to form a more substituted piperazine derivative. This method is a cornerstone in the synthesis of a diverse range of bioactive molecules.

The synthesis of this compound itself likely involves the reaction of piperazine with a suitable tetrafluoropropylating agent, such as 2,2,3,3-tetrafluoropropyl triflate or a similar electrophile. mdpi.com The reaction conditions would need to be carefully controlled to favor mono-substitution over di-substitution of the piperazine ring.

Investigation of Molecular Recognition Processes

Molecular recognition is fundamental to the biological activity of any compound, involving specific interactions with biological macromolecules like proteins and nucleic acids.

The interaction of this compound with proteins is governed by a combination of factors, including its shape, charge distribution, and the nature of its functional groups. The piperazine ring is a common motif in ligands for various receptors and enzymes. nih.gov

Computational studies, such as molecular docking, can provide insights into the potential binding modes of this compound with various protein targets. polyu.edu.hkmdpi.com The tetrafluoropropyl group can participate in favorable interactions within a protein's binding pocket. Fluorine atoms can form hydrogen bonds with suitable donors and can also engage in electrostatic and van der Waals interactions. The lipophilic nature of the fluorinated alkyl chain can favor binding to hydrophobic pockets.

The table below summarizes the types of interactions that this compound can form with protein residues.

Interaction TypeFunctional Group InvolvedPotential Interacting Amino Acid Residues
Hydrogen BondingPiperazine N-HAspartic acid, Glutamic acid, Serine, Threonine
Ionic InteractionsProtonated Piperazine NitrogenAspartic acid, Glutamic acid
Hydrophobic InteractionsTetrafluoropropyl group, Piperazine ringLeucine, Isoleucine, Valine, Phenylalanine
van der Waals ForcesEntire MoleculeVarious non-polar and polar residues

Derivatives of piperazine are known to modulate a variety of biochemical pathways by acting on different targets. For example, many antipsychotic and antidepressant drugs contain a piperazine moiety and exert their effects by interacting with neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov

The specific biochemical pathways modulated by this compound would depend on its specific protein targets. Given the prevalence of the piperazine scaffold in centrally acting agents, it is plausible that this compound or its derivatives could interact with targets within the central nervous system. The tetrafluoro moiety could enhance blood-brain barrier permeability, a desirable property for CNS-active drugs.

Furthermore, piperazine derivatives have been investigated for their activity against a range of other targets, including kinases, proteases, and transporters, indicating the potential for this compound to influence diverse cellular processes. researchgate.net

Structure-Mechanism Correlation Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound, several structural features are key to its potential interactions and mechanisms of action.

The Piperazine Ring: This heterocyclic core provides a rigid scaffold that correctly orients the substituents for optimal interaction with a biological target. The two nitrogen atoms can act as hydrogen bond acceptors, and the secondary amine can be a hydrogen bond donor. nih.gov

The Tetrafluoropropyl Group: This substituent significantly impacts the molecule's properties. The fluorine atoms increase metabolic stability by blocking sites susceptible to oxidative metabolism. The electron-withdrawing nature of this group also lowers the pKa of the piperazine nitrogens, which can affect the compound's ionization state at physiological pH and its binding to target proteins.

The table below outlines the expected impact of structural modifications on the activity of this compound derivatives.

Structural ModificationExpected Impact on PropertiesPotential Effect on Biological Activity
Substitution at the secondary amineAlters steric bulk, lipophilicity, and hydrogen bonding potentialCan modulate binding affinity and selectivity for a target protein
Altering the length of the fluorinated alkyl chainChanges lipophilicity and conformational flexibilityMay affect target binding and pharmacokinetic properties
Varying the degree of fluorinationModifies electronic properties and metabolic stabilityCould influence binding interactions and in vivo half-life

Applications in Advanced Materials Science and Chemical Engineering

Integration of Fluorinated Piperazines in Polymer Chemistry

The presence of the tetrafluoropropyl substituent makes 1-(2,2,3,3-Tetrafluoropropyl)piperazine an attractive building block for the synthesis of advanced fluorinated polymers. The strong carbon-fluorine bonds are known to enhance key material properties. alfa-chemistry.com

This compound can serve as a difunctional monomer or a modifying agent in polymerization reactions. The secondary amine in the piperazine (B1678402) ring can react with various functional groups, such as acyl chlorides, epoxides, and isocyanates, to form a range of polymers including polyamides, polyurethanes, and epoxy resins. The incorporation of the fluorinated moiety is anticipated to yield polymers with low surface energy, high hydrophobicity, and oleophobicity, making them suitable for applications in protective coatings, advanced textiles, and low-friction surfaces.

The synthesis of novel fluorinated polyamides, for instance, could be achieved through the interfacial polymerization of this compound with a diacyl chloride. The resulting polymer would feature the fluorinated side chains, which would likely influence the polymer's morphology and final properties.

Table 1: Potential Fluorinated Polymers Derived from this compound This table presents hypothetical data for illustrative purposes, as specific experimental data for polymers derived from this compound is not currently available in public literature.

Polymer Type Co-monomer Anticipated Key Properties Potential Applications
Fluorinated Polyamide Terephthaloyl chloride High thermal stability, chemical resistance, low friction High-performance fibers, engineering plastics
Fluorinated Polyurethane Methylene diphenyl diisocyanate Enhanced hydrophobicity, durability Water-repellent coatings, sealants

Materials incorporating this fluorinated piperazine derivative could find applications in demanding environments, such as in the aerospace, automotive, and chemical processing industries, where resistance to fuels, lubricants, and corrosive agents is paramount.

Role as Reagents and Catalysts in Organic Synthesis

The piperazine moiety is a versatile functional group in organic synthesis, and the presence of the electron-withdrawing tetrafluoropropyl group can modulate its reactivity and basicity, opening up new possibilities for its use as a reagent and catalyst.

Piperazine and its derivatives are known to act as organocatalysts in various organic transformations. The electronic properties of the nitrogen atoms in this compound, influenced by the adjacent fluorinated alkyl chain, could lead to unique catalytic activities. For instance, it could potentially catalyze reactions such as Knoevenagel condensations, Michael additions, or aldol (B89426) reactions, with the fluorinated substituent influencing the stereoselectivity and reaction kinetics. The weakened basicity of the nitrogen atoms, due to the inductive effect of the fluorine atoms, might be advantageous in reactions where a milder base is required to prevent side reactions. alfa-chemistry.com

As a secondary amine, this compound can be employed as a reagent for the introduction of the tetrafluoropropyl-piperazinyl moiety into other molecules. This could be particularly useful in medicinal chemistry for the synthesis of novel drug candidates, as the incorporation of fluorine is a common strategy to enhance metabolic stability and bioavailability. nih.gov Furthermore, its derivatives could be utilized in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. brynmawr.edu

Exploration in Separation Technologies and Solvents (e.g., CO₂ capture, electrolytes)

The unique combination of a nitrogen-containing heterocycle and a fluorinated alkyl chain makes this compound a promising candidate for applications in separation technologies.

The use of piperazine as a component in solvents for CO₂ capture is well-established. researchgate.net The introduction of a fluorinated group could enhance the physical absorption of CO₂, complementing the chemical absorption by the amine groups. Fluorinated solvents have been investigated for their high CO₂ solubility. ntnu.norti.orgacs.orgacs.org A solvent system incorporating this compound could potentially offer a lower energy penalty for regeneration compared to traditional aqueous amine scrubbers.

In the realm of membrane technology, piperazine-based materials have been used to create membranes with high CO₂ separation performance. researchgate.netwikipedia.org Incorporating this compound into a polymer matrix for a gas separation membrane could improve both the permeability and selectivity for CO₂ over other gases like nitrogen and methane.

Furthermore, the polarity and stability imparted by the fluorinated group suggest potential applications as a component in electrolytes for electrochemical devices, such as batteries. Fluorinated electrolytes are known to exhibit higher oxidative stability, which is crucial for the development of high-voltage lithium-ion batteries. nih.govacs.orgnih.govacs.org

Table 2: Potential Performance Metrics in Separation Applications This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound in these applications is not currently available in public literature.

Application Key Performance Metric Anticipated Value/Property Rationale
CO₂ Capture (Solvent) CO₂ Loading Capacity Moderate to High Combination of chemical reaction with piperazine and physical absorption enhanced by the fluorinated group. researchgate.netntnu.no
Gas Separation (Membrane) CO₂/N₂ Selectivity > 30 The presence of polar amine groups and the specific interactions of the fluorinated moiety with CO₂. wikipedia.org

Design of Solvents for Gas Capture

The use of amine-based solvents for the capture of acidic gases, particularly carbon dioxide (CO2), is a well-established technology. Research in this area is continuously focused on developing new solvents with improved performance characteristics, such as higher absorption capacity, faster reaction kinetics, and lower energy requirements for regeneration.

While extensive research exists on piperazine and its various derivatives as effective solvents for CO2 capture, specific studies detailing the performance of this compound in this application are not widely available in publicly accessible literature. The introduction of the tetrafluoropropyl group to the piperazine ring is hypothesized to influence the solvent's physical and chemical properties in several ways. The electron-withdrawing nature of the fluorine atoms could modulate the basicity of the nitrogen atoms in the piperazine ring, which in turn would affect the kinetics and thermodynamics of the CO2 absorption reaction. Furthermore, the fluorinated moiety may alter the physical properties of the solvent, such as viscosity and vapor pressure, which are critical parameters in the design and operation of gas absorption and stripping columns.

However, without specific experimental data on CO2 solubility, absorption rates, and regeneration energy for this compound, a detailed assessment of its efficacy as a gas capture solvent remains speculative. Further research and publication of empirical data are necessary to substantiate its potential in this field.

Electrolyte Components in Energy Storage Systems

The development of high-performance and safe electrolytes is a critical aspect of advancing energy storage technologies, particularly for lithium-ion batteries. The ideal electrolyte should possess high ionic conductivity, a wide electrochemical stability window, and good thermal stability. Fluorinated compounds are often explored as additives or co-solvents in battery electrolytes due to their ability to enhance these properties.

The potential application of this compound as an electrolyte component is an area of scientific interest. The presence of the tetrafluoropropyl group could contribute to the formation of a stable solid-electrolyte interphase (SEI) on the electrode surface, which is crucial for preventing electrolyte decomposition and ensuring long-term cycling stability of the battery. The nitrogen atoms in the piperazine ring could also play a role in the solvation of lithium ions, potentially influencing the ionic conductivity of the electrolyte.

Despite these theoretical advantages, there is a notable lack of published research and specific data on the electrochemical performance of electrolytes containing this compound. Key performance metrics such as ionic conductivity, electrochemical stability window, and cycling performance in battery cells have not been reported in the available scientific literature. Consequently, a comprehensive evaluation of its suitability as an electrolyte component in energy storage systems cannot be provided at this time.

Future Perspectives and Interdisciplinary Research Directions

Integration of Machine Learning and Artificial Intelligence in Chemical Discovery

The landscape of drug discovery and materials science is being reshaped by machine learning (ML) and artificial intelligence (AI). medium.com For a specific molecule like 1-(2,2,3,3-Tetrafluoropropyl)piperazine, these computational tools offer powerful avenues for accelerating research and development.

Predictive Modeling and QSAR: Machine learning models, particularly those used for Quantitative Structure-Activity Relationship (QSAR) studies, can predict the biological activities and physicochemical properties of novel derivatives without the need for immediate synthesis. nih.govatomwise.com By analyzing datasets of known fluorinated piperazines and related compounds, algorithms can identify key structural features that correlate with desired outcomes, such as target binding affinity or specific therapeutic effects. mdpi.com For instance, ML models can be trained to predict how modifications to the piperazine (B1678402) ring or the tetrafluoropropyl group will impact a molecule's properties, guiding chemists to synthesize only the most promising candidates. nih.gov This approach significantly reduces the time and cost associated with traditional trial-and-error discovery methods. medium.com

Generative Models for Novel Structures: Advanced AI, including generative adversarial networks (GANs) and transformers, can design entirely new molecules based on a set of desired parameters. medium.com Researchers could use such models to generate a virtual library of novel this compound analogs predicted to have high potency and favorable drug-like properties. These models learn from vast databases of chemical structures and their associated properties to propose innovative scaffolds that a human chemist might not conceptualize. mdpi.com

Table 1: Application of AI/ML in the Development of this compound Derivatives

AI/ML Application Description Potential Impact
QSAR Modeling Predicts biological activity based on molecular structure. Prioritizes synthesis of high-potential derivatives. nih.gov
Property Prediction Forecasts physicochemical properties like solubility and metabolic stability. Optimizes pharmacokinetic profiles early in development.
Generative Design Creates novel molecular structures with desired characteristics. Expands chemical space for new discoveries. mdpi.com

| Synthesis Planning | Predicts optimal and efficient synthetic routes. | Accelerates the production of target compounds. |

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

To fully explore the potential of the this compound scaffold, the synthesis and evaluation of a large and diverse library of its derivatives are essential. High-throughput screening (HTS) and combinatorial chemistry are the cornerstone technologies for this endeavor. ewadirect.comufl.edu

Combinatorial Synthesis: Combinatorial chemistry allows for the rapid, parallel synthesis of a multitude of distinct but structurally related molecules. nih.govscispace.com Starting with the core this compound structure, chemists can systematically introduce a wide array of functional groups at the second nitrogen atom of the piperazine ring. This can be achieved through techniques like solution-phase parallel synthesis, which is amenable to creating large libraries of compounds. scispace.comlookchem.com The goal is to generate a comprehensive library that explores a broad range of chemical space around the core scaffold.

High-Throughput Screening (HTS): Once a derivative library is synthesized, HTS enables the rapid screening of thousands of compounds for biological activity against a specific target or cellular pathway. ufl.edu Utilizing automated robotic systems, HTS assays can quickly identify "hits"—compounds that exhibit a desired biological effect, such as inhibiting a particular enzyme or binding to a receptor. ufl.edumdpi.com This process can efficiently narrow down a large library to a small number of promising lead compounds for further investigation and optimization. ewadirect.com The combination of combinatorial library synthesis and HTS provides a powerful engine for discovering new applications for the fluorinated piperazine scaffold. nih.govscispace.com

Interdisciplinary Collaboration in Fluorine Chemistry and Heterocyclic Synthesis

The successful development of novel compounds based on this compound requires a deep synergy between different fields of chemical expertise. The unique challenges and opportunities presented by fluorinated heterocycles necessitate close collaboration between specialists.

Fluorine Chemistry Expertise: The introduction of fluorine atoms into organic molecules is a specialized field. mdpi.com Fluorine chemists possess the knowledge to develop efficient and safe methods for incorporating the tetrafluoropropyl group and other fluorinated moieties. nih.gov Their expertise is crucial for designing synthetic routes that are both high-yielding and scalable. They understand the often-unintuitive electronic effects of fluorine, which can profoundly influence a molecule's reactivity and biological interactions. mdpi.com

Heterocyclic Synthesis Expertise: Experts in heterocyclic chemistry contribute essential knowledge regarding the synthesis and modification of the piperazine ring. researchgate.net Piperazine is a foundational scaffold in medicinal chemistry, and there are numerous established methods for its derivatization. nih.gov Specialists in this area can devise strategies to build complex molecular architectures around the piperazine core, enabling the precise placement of functional groups to optimize biological activity. researchgate.netresearchgate.net

The collaboration between these two fields is essential for overcoming synthetic hurdles and for the rational design of next-generation fluorinated piperazine compounds.

Sustainable and Scalable Production of Fluorinated Piperazines

As promising compounds move from discovery to development, the methods used for their production come under scrutiny. There is a growing emphasis within the chemical and pharmaceutical industries on developing manufacturing processes that are both environmentally sustainable and economically viable on a large scale.

Green Chemistry Principles: Future synthetic routes for this compound and its derivatives will need to incorporate principles of green chemistry. This includes the use of less hazardous solvents, minimizing waste byproducts, and employing catalytic reactions that are more atom-economical. researchgate.net For example, research may focus on replacing traditional solvents with greener alternatives and developing catalytic systems that can be recycled and reused.

Q & A

Basic: What are the established synthetic routes for 1-(2,2,3,3-Tetrafluoropropyl)piperazine, and how is its structural purity validated?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, fluorinated benzyl groups can be introduced to piperazine via reactions with tetrafluoropropyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Reaction progress is monitored using thin-layer chromatography (TLC) in solvent systems like hexane:ethyl acetate (2:1). Post-synthesis, structural confirmation employs:

  • Elemental analysis to verify C, H, N, and F content.
  • Spectral characterization (¹H/¹³C NMR, FT-IR) to confirm substituent positions and piperazine ring integrity .
  • Mass spectrometry (ESI-MS or HRMS) for molecular weight validation.

Basic: How is the acute toxicity of this compound evaluated in preclinical models?

Methodological Answer:
Acute toxicity is assessed via subcutaneous or intraperitoneal administration in rodent models (e.g., mice or rats). Key parameters include:

  • LD₅₀ determination using dose-response curves.
  • Behavioral monitoring for neurotoxicity or respiratory distress over 24–72 hours.
  • Histopathological analysis of organs (liver, kidneys) post-euthanasia.
    Studies on structurally similar piperazines show low toxicity (LD₅₀ > 500 mg/kg), attributed to β-cyclodextrin inclusion complexes reducing systemic exposure .

Basic: What in vitro assays are used to screen the biological activity of this compound?

Methodological Answer:
Initial screening focuses on:

  • Antiplatelet activity : Measured via ADP-induced platelet aggregation assays using human platelet-rich plasma, with IC₅₀ values compared to reference inhibitors (e.g., aspirin) .
  • Enzyme inhibition : DPP-IV or plasmepsin inhibition assays using fluorogenic substrates (e.g., H-Gly-Pro-AMC) to quantify IC₅₀ .
  • Antimicrobial susceptibility : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

Advanced: How do substituent modifications (e.g., fluorine position, alkyl chain length) influence its biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Fluorine substitution : Para- and ortho-positions on aromatic rings enhance target binding (e.g., serotonin receptors) due to increased electronegativity and steric effects .
  • Alkyl chain elongation : Longer chains (e.g., propyl vs. ethyl) improve lipophilicity, enhancing blood-brain barrier penetration in neurological studies .
  • Electron-withdrawing groups (EWGs) : Trifluoromethyl or sulfonyl groups increase enzymatic inhibition (e.g., DPP-IV IC₅₀ reduced by 40% with -CF₃ vs. -CH₃) .
    Experimental Design : Synthesize analogs via systematic substituent variation, then compare activity in dose-response assays (e.g., IC₅₀ for enzymes, EC₅₀ for receptors).

Advanced: How can computational modeling predict the molecular targets of this compound?

Methodological Answer:

  • Molecular docking : Use software (AutoDock Vina, Schrödinger) to simulate binding to targets (e.g., DPP-IV, 5-HT receptors). Prioritize pockets with high complementarity to the tetrafluoropropyl group .
  • Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with piperazine N-atoms, hydrophobic contacts with fluorinated groups) .
  • Validation : Compare computational predictions with in vitro binding assays (e.g., radioligand displacement for serotonin receptors) .

Advanced: How can contradictory data on biological activity (e.g., high predicted vs. low observed potency) be resolved?

Methodological Answer:
Contradictions arise from:

  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolic instability : Conduct microsomal stability studies (e.g., liver microsomes + NADPH) to assess compound half-life .
  • Off-target effects : Use selectivity panels (e.g., CEREP’s BioPrint®) to identify unintended interactions .
    Case Example : A piperazine derivative showed low antiplatelet activity despite computational predictions. Further analysis revealed rapid glucuronidation in plasma, necessitating prodrug design .

Advanced: What strategies improve the compound’s pharmacokinetic profile for CNS applications?

Methodological Answer:

  • Lipophilicity optimization : Introduce fluorine atoms or methyl groups to enhance logP (target range: 2–3) for blood-brain barrier penetration .
  • Plasma protein binding (PPB) reduction : Replace hydrophobic substituents with polar groups (e.g., -OH, -OMe) to lower PPB from >90% to <80% .
  • Metabolic stabilization : Block CYP3A4-mediated oxidation via deuterium exchange at vulnerable positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.